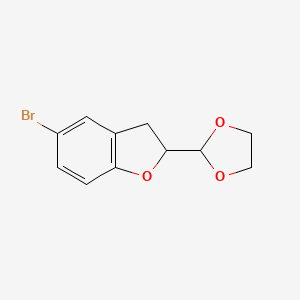

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Polymers : A study by Koca et al. (2012) detailed the synthesis and characterization of a novel polymer, poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) [poly(BOEMA)], using 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran. They found the glass transition temperature (Tg) of this polymer to be 137°C and analyzed its thermal degradation kinetics (Koca, Kurt, Kırılmış, & Aydogdu, 2012).

Spectroscopic Studies : Khemalapure et al. (2019) performed experimental and theoretical spectroscopic studies on 5-Bromo-benzofuran-3-yl-acetic acid hydrazide (5BBAH). They used FT-IR, FT-Raman, NMR, UV-Vis spectral data, and DFT/B3LYP computations for their analysis (Khemalapure, Katti, Hiremath, Hiremath, Basanagouda, & Radder, 2019).

Chemical Reactions and Transformations

Domino Process to Benzofurans : Lu et al. (2007) described a CuI-catalyzed domino process that leads to 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This process involves C-C bond formation and a subsequent intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).

Synthesis of Furan Derivatives : Rieke and Kim (2011) reported the synthesis of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide and its application for synthesizing 5-substituted furan derivatives. They achieved this via direct insertion of active zinc under mild conditions (Rieke & Kim, 2011).

Biological Applications

Antimicrobial Activities : Sanjeeva et al. (2021) synthesized 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles and evaluated their antimicrobial activities against various bacterial strains. Their study highlights the potential use of 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran in developing antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Synthesis of Biological Agents : Venkatesh et al. (2010) developed a protocol for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, which were then characterized and screened for their antimicrobial and analgesic activity (Venkatesh, Bodke, & Biradar, 2010).

Propiedades

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-8-1-2-9-7(5-8)6-10(15-9)11-13-3-4-14-11/h1-2,5,10-11H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBXYZJQLYCSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2CC3=C(O2)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2447960.png)

![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)

![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2447973.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)

![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)